molecular formula C21H32N2O3S B7469273 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide

3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide

Cat. No. B7469273
M. Wt: 392.6 g/mol
InChI Key: ISECMUAYJHTDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide, also known as BHWM1-14, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BHWM1-14 is a small molecule that has been synthesized and tested for its efficacy in various scientific research applications. In

Mechanism of Action

3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide works by inhibiting the activity of specific enzymes and proteins in the body. The exact mechanism of action of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide is not fully understood, but it is believed to work by targeting specific molecular pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has been shown to have several biochemical and physiological effects in preclinical studies. 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide in lab experiments is its specificity. 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has been shown to target specific molecular pathways, which can lead to more precise results in lab experiments. However, one of the limitations of using 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide in lab experiments is its complexity. The synthesis process for 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide is complex and requires expertise in organic chemistry.

Future Directions

There are several future directions for research on 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide. One area of research is in the development of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide in clinical trials. Another area of research is in the development of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide as an anti-inflammatory agent. Studies are needed to determine the safety and efficacy of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide in treating inflammation in humans. Additionally, further studies are needed to understand the exact mechanism of action of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide and to identify any potential side effects.

Synthesis Methods

3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide is a complex chemical compound that requires a multi-step synthesis process. The synthesis of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide involves the reaction of several chemical reagents, including 4-bromobenzenesulfonyl chloride, 1-piperidin-1-ylcyclohexylmethanol, and propanoyl chloride. The synthesis process is carried out under controlled conditions and requires expertise in organic chemistry.

Scientific Research Applications

3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has been tested for its efficacy in various scientific research applications. One of the most promising applications of 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide is in the field of cancer research. Studies have shown that 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has the potential to inhibit the growth of cancer cells by targeting specific molecular pathways. 3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide has also been tested for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c24-20(12-17-27(25,26)19-10-4-1-5-11-19)22-18-21(13-6-2-7-14-21)23-15-8-3-9-16-23/h1,4-5,10-11H,2-3,6-9,12-18H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISECMUAYJHTDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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